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Compound of Interest

Compound Name: Cholesteryl palmitate-d31

Cat. No.: B15557434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Cholesteryl
palmitate-d31, a deuterated variant of cholesteryl palmitate. This document outlines the

synthesis, analytical methodologies for purity assessment, and potential applications in

metabolic research. The information is intended for researchers and professionals in the fields

of biochemistry, drug development, and analytical chemistry who utilize stable isotope-labeled

compounds.

Compound Specifications
Cholesteryl palmitate-d31 is a stable isotope-labeled form of cholesteryl palmitate where the

31 hydrogen atoms on the palmitoyl chain have been replaced with deuterium. This high level

of deuteration makes it a valuable tracer for metabolic studies and an excellent internal

standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: General Specifications of Cholesteryl Palmitate-d31
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Property Value

Chemical Name Cholest-5-en-3β-yl hexadecanoate-d31

CAS Number 71826-32-9

Molecular Formula C₄₃H₄₅D₃₁O₂

Molecular Weight 656.25 g/mol

Typical Chemical Purity >98%

Isotopic Purity Assessment
The isotopic purity of Cholesteryl palmitate-d31 is a critical parameter that defines its utility. It

is typically expressed in terms of isotopic enrichment and the distribution of isotopologues.

While vendor specifications often state a general purity of >98%, a detailed analysis reveals a

distribution of deuterated species (e.g., d31, d30, d29, etc.). This distribution is a natural

consequence of the synthetic process.

Table 2: Theoretical Isotopic Distribution of Cholesteryl Palmitate-d31 at 99% Deuterium

Enrichment

Isotopologue
Number of Deuterium
Atoms

Theoretical Abundance (%)

M+31 31 73.2

M+30 30 22.7

M+29 29 3.4

M+28 28 0.3

< M+28 < 28 < 0.1

Note: This is a theoretical distribution calculated for a hypothetical 99% deuterium enrichment

at each of the 31 positions. Actual batch-to-batch distributions may vary and should be

confirmed by analysis.
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Experimental Protocols
Synthesis of Cholesteryl Palmitate-d31
The synthesis of Cholesteryl palmitate-d31 involves the esterification of cholesterol with

perdeuterated palmitic acid (palmitic acid-d31). A common and efficient method is the Steglich

esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-

dimethylaminopyridine (DMAP) as a catalyst.

Protocol for Steglich Esterification:

Reactant Preparation: In a round-bottom flask, dissolve cholesterol (1 equivalent) and

palmitic acid-d31 (1.1 equivalents) in anhydrous dichloromethane (DCM).

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath and slowly add a

solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)

byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure Cholesteryl palmitate-d31.

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR,

and high-resolution mass spectrometry (HRMS).
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Caption: Synthesis workflow for Cholesteryl palmitate-d31.

Isotopic Purity Analysis by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for determining the

isotopic distribution of Cholesteryl palmitate-d31.

Protocol for GC-MS Analysis:

Sample Preparation: Prepare a 1 mg/mL solution of Cholesteryl palmitate-d31 in a suitable

solvent such as chloroform or hexane.

GC Separation:
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GC System: Agilent 8890 GC or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

Injection Volume: 1 µL.

Inlet Temperature: 280°C.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 15°C/min, and hold for 10

min.

MS Detection:

MS System: Agilent 5977B MSD or equivalent high-resolution mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-800.

Data Analysis: Extract the mass spectrum for the Cholesteryl palmitate-d31 peak.

Determine the relative abundances of the molecular ion cluster to calculate the isotopic

distribution.
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Caption: Workflow for isotopic purity analysis by GC-MS.

Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure

and the location of deuterium labeling.

Protocol for ¹H and ²H NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of Cholesteryl palmitate-d31 in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

Spectrometer: Bruker Avance III 500 MHz or equivalent.

Experiment: Standard ¹H NMR.

Analysis: The absence of signals in the region corresponding to the palmitoyl chain

protons (typically δ 0.88, 1.25, 1.62, and 2.28 ppm) confirms successful deuteration.

Signals corresponding to the cholesterol backbone should remain present.

²H NMR Spectroscopy:

Spectrometer: Same as for ¹H NMR, equipped with a deuterium probe.

Experiment: Standard ²H NMR.

Analysis: A broad signal in the aliphatic region confirms the presence of deuterium on the

acyl chain.

Application in Metabolic Tracing
Cholesteryl palmitate-d31 is a powerful tool for tracing the metabolism of cholesteryl esters in

vivo and in vitro. It can be used to study processes such as absorption, transport in

lipoproteins, and storage in tissues.
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Caption: Metabolic fate of exogenous Cholesteryl palmitate-d31.
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The use of Cholesteryl palmitate-d31 allows for the quantitative measurement of flux through

these pathways by monitoring the appearance and disappearance of the deuterated label in

different lipid pools using mass spectrometry.

Conclusion
Cholesteryl palmitate-d31 is a high-purity, stable isotope-labeled compound essential for

advanced research in lipid metabolism. A thorough understanding of its isotopic purity,

combined with robust analytical methods, is crucial for obtaining accurate and reproducible

results. The protocols and information provided in this guide serve as a comprehensive

resource for researchers employing Cholesteryl palmitate-d31 in their studies.

To cite this document: BenchChem. [Isotopic Purity of Cholesteryl Palmitate-d31: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557434#isotopic-purity-of-cholesteryl-palmitate-
d31]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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